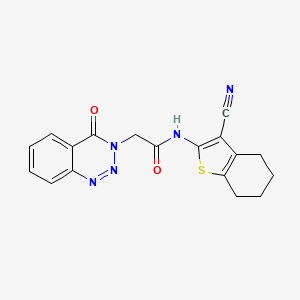methanone](/img/structure/B12488517.png)
[4-(2-Fluorophenyl)piperazin-1-yl](pyrrolidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-fluorophenylpiperazine with a pyrrolidine derivative under controlled conditions. The reaction may be facilitated by the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)piperazin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.
Fluorophenylpiperazine derivatives: These compounds contain the fluorophenylpiperazine moiety and are often studied for their pharmacological properties.
Uniqueness
4-(2-Fluorophenyl)piperazin-1-ylmethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H20FN3O |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
[4-(2-fluorophenyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C15H20FN3O/c16-12-4-1-2-6-14(12)18-8-10-19(11-9-18)15(20)13-5-3-7-17-13/h1-2,4,6,13,17H,3,5,7-11H2 |
Clave InChI |
FJCXOAFDEBQQDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(cyclohexylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488440.png)
![3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B12488444.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12488449.png)
![{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B12488457.png)
![3-chloro-N-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]-4-(piperidin-1-yl)aniline](/img/structure/B12488460.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12488468.png)
![6-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B12488469.png)
![5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12488485.png)


![Methyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488514.png)

![2-[(6,8-Dichloroquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12488521.png)
